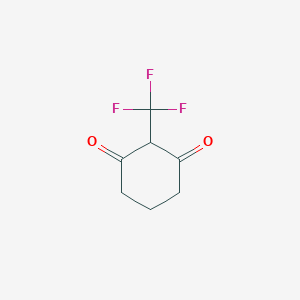

2-(Trifluoromethyl)cyclohexane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c8-7(9,10)6-4(11)2-1-3-5(6)12/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBMNWUBYNNKGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Trifluoromethyl Cyclohexane 1,3 Dione and Its Derivatives

Direct Trifluoromethylation Approaches of Cyclohexane-1,3-diones

Direct methods focus on introducing a trifluoromethyl group or a trifluoroacetyl group at the C2 position of a pre-existing cyclohexane-1,3-dione ring.

The C-acylation of cyclohexane-1,3-diones with an acylating agent is a direct route to forming 2-acyl-cyclohexane-1,3-diones. Trifluoroacetic anhydride (B1165640) (TFAA) serves as a potent acylating agent for this transformation. magtech.com.cnwikipedia.org The reaction introduces a trifluoroacetyl group onto the C2 position of the dione (B5365651). TFAA is often used as an activator for acylation reactions involving carboxylic acids. researchgate.net

A one-pot synthesis for 2-perfluoroalkanoylcyclohexane-1,3-diones has been developed utilizing N-perfluoroacylimidazole as the acylating agent. researchgate.net This agent can be generated in situ from perfluorocarboxylic acid anhydrides, such as TFAA, or from perfluorocarboxylic acids. researchgate.net These resulting 2-perfluoroalkanoylcyclohexane-1,3-diones are recognized as highly reactive compounds, valuable as building blocks for synthesizing a wide array of perfluoroalkyl-containing heterocyclic compounds. researchgate.net

A two-step procedure has been established for the synthesis of 2-(2,2,2-trifluoro-1-aryl-ethylidene)cyclohexane-1,3-diones. tandfonline.comtandfonline.com This method involves the condensation of various cyclohexane-1,3-diones with trifluoroacetophenones. tandfonline.com The initial step is an aldol-type reaction to form an adduct, which is then subjected to a dehydration step. tandfonline.comtandfonline.com

Below is a summary of various derivatives synthesized using this two-step condensation method.

| Cyclohexane-1,3-dione Reactant | Trifluoroacetophenone Reactant | Final Product | Overall Yield (%) |

|---|---|---|---|

| 1,3-Cyclohexanedione | 2',2',2'-Trifluoroacetophenone | 2-(2,2,2-Trifluoro-1-phenylethylidene)cyclohexane-1,3-dione | 30-80% (range for symmetrical diones) |

| 5,5-Dimethyl-1,3-cyclohexanedione | 4'-Methoxy-2',2',2'-trifluoroacetophenone | 2-[1-(4-Methoxyphenyl)-2,2,2-trifluoroethylidene]-5,5-dimethylcyclohexane-1,3-dione | Data not specified |

| 5-Phenyl-1,3-cyclohexanedione | 4'-Chloro-2',2',2'-trifluoroacetophenone | 2-[1-(4-Chlorophenyl)-2,2,2-trifluoroethylidene]-5-phenylcyclohexane-1,3-dione | Data not specified |

| 5-Methyl-1,3-cyclohexanedione | 2',2',2'-Trifluoroacetophenone | 2-(2,2,2-Trifluoro-1-phenylethylidene)-5-methylcyclohexane-1,3-dione | 10-49% (range for unsymmetrical diones) |

Catalytic methods for introducing a trifluoromethyl group are an area of active research in organic synthesis. These methods can be broadly categorized as nucleophilic, electrophilic, or radical trifluoromethylation. pkusz.edu.cn For instance, copper-catalyzed radical trifluoromethylation has been shown to be effective for certain substrates, such as in the ring-opening of cycloalkanone oxime derivatives. mdpi.com While general catalytic methods for the trifluoromethylation of ketones exist, their specific application for the direct C2 trifluoromethylation of cyclohexane-1,3-diones is a specialized area. pkusz.edu.cn

Synthesis via Functionalized Cyclohexane-1,3-dione Precursors

An alternative strategy involves starting with a cyclohexane-1,3-dione ring that already contains a trifluoromethyl group at a different position, typically C5, and then performing further reactions.

The compound 5-(Trifluoromethyl)cyclohexane-1,3-dione (B3027205) serves as a key intermediate or building block for more complex molecules. researchgate.netfluoromart.com It can undergo further functionalization, such as C-acylation at the C2 position, to produce novel trifluoromethylated cyclic triketones. tnstate.edu This approach allows for the introduction of various substituted benzoyl chlorides and unactivated carboxylic acids, expanding the library of potential compounds. tnstate.edu These resulting β-triketone structures are of interest due to their presence in various natural products with a range of biological activities. tnstate.edu

The table below illustrates the types of acyl groups that can be introduced onto the 5-(Trifluoromethyl)cyclohexane-1,3-dione scaffold.

| Precursor | Acylating Agent Type | Product Class |

|---|---|---|

| 5-(Trifluoromethyl)cyclohexane-1,3-dione | Substituted Benzoyl Chlorides | 2-Benzoyl-5-(trifluoromethyl)cyclohexane-1,3-diones |

| 5-(Trifluoromethyl)cyclohexane-1,3-dione | Unactivated Carboxylic Acids | 2-Acyl-5-(trifluoromethyl)cyclohexane-1,3-diones |

A straightforward synthesis of 5-(Trifluoromethyl)cyclohexane-1,3-dione has been demonstrated starting from the sodium salt of methyl or ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate. researchgate.net This method involves a one-pot hydrolysis and acid-catalyzed decarboxylation of the precursor. researchgate.net The availability of this synthetic route makes 5-(Trifluoromethyl)cyclohexane-1,3-dione a readily accessible intermediate. researchgate.netfluoromart.com Once formed, this compound can be used in subsequent reactions, as described in the previous section, to introduce functionality at the C2 position.

Green Chemistry Approaches in 2-(Trifluoromethyl)cyclohexane-1,3-dione Synthesis

The development of synthetic methodologies aligned with the principles of green chemistry is a significant focus in modern organic synthesis. For the production of this compound and its derivatives, research has shifted towards minimizing waste, reducing energy consumption, and avoiding hazardous materials. These approaches include the use of alternative energy sources like microwave irradiation, eliminating solvents, and designing reactions that can proceed efficiently without the need for catalysts, all of which contribute to more environmentally benign synthetic pathways.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.com The application of these techniques, particularly in combination with solvent-free conditions, represents a significant advancement in the synthesis of complex molecules like trifluoromethylated cyclohexane-1,3-diones.

The synthesis of the cyclohexane-1,3-dione core structure and its derivatives has been shown to be amenable to these green conditions. For instance, novel β-enaminoesters have been synthesized from an ethyl-3-(2,4-dioxocyclohexyl)propanoate precursor under conditions that are simultaneously microwave-assisted, solvent-free, and catalyst-free. researchgate.net This demonstrates the potential for applying such methodologies to the synthesis of the core ring system of the target compound.

Furthermore, solvent-free approaches have been successfully implemented for the synthesis of other trifluoromethyl-containing heterocycles. One notable example is the synthesis of 3-trifluoromethyl-1,2,6-thiadiazine 1-oxides, which proceeds efficiently under solvent-free mechanochemical conditions. researchgate.net The C-acylation of cyclohexane-1,3-diones with N-perfluoroacylimidazoles provides a direct route to 2-perfluoroacylcyclohexane-1,3-diones. researchgate.net Adapting such acylation reactions to microwave and solvent-free conditions could offer a greener pathway to this compound, leveraging the benefits of rapid, efficient heating and the elimination of volatile organic solvents.

Table 1: Examples of Microwave-Assisted and/or Solvent-Free Synthesis for Related Compounds

| Reactant(s) | Product Type | Conditions | Reaction Time | Yield | Reference |

| Ethyl-3-(2,4-dioxocyclohexyl)propanoate, Amines | β-enaminoesters | Microwave, Solvent-Free, Catalyst-Free | Not Specified | High | researchgate.net |

| Substituted Benzoic Acid, 4-amino-5-thioxo-1,2,4-triazole | Triazolothiadiazole Derivatives | Microwave (250 W), POCl₃ | 5-15 min | 65-74% | scielo.br |

| β-alkoxyvinyl trifluoromethyl ketones, Sulfonimidamides | 3-Trifluoromethyl-1,2,6-Thiadiazine 1-Oxides | Solvent-Free (Mechanochemical) | Not Specified | N/A | researchgate.net |

Chemical Reactivity and Synthetic Utility of 2 Trifluoromethyl Cyclohexane 1,3 Dione

Role as a Versatile Synthon and Building Block for Organic Synthesis

2-(Trifluoromethyl)cyclohexane-1,3-dione has established itself as a pivotal building block in synthetic organic chemistry. nih.gov Its value stems from a combination of facile accessibility, stability, and remarkable versatility. nih.gov The incorporation of a trifluoromethyl (CF3) group into organic molecules is a key strategy in medicinal chemistry, as it can significantly enhance the bioactivity and alter the pharmacological profile of a compound. nih.gov As a trifluoromethyl-β-dicarbonyl compound, this compound serves as a readily available source for introducing this crucial functional group into more complex molecular architectures. nih.govresearchgate.net Its utility is demonstrated in the synthesis of a wide array of organic and heterocyclic compounds, making it a highly functionalized and reactive intermediate. researchgate.net

The synthetic versatility of this compound is rooted in the multiple reactive sites within its structure, allowing it to exhibit both nucleophilic and electrophilic characteristics. nih.gov The presence of the dicarbonyl groups flanking a methylene (B1212753) group leads to high acidity of the protons at the C-2 position (and the enol form), facilitating the formation of a stabilized enolate ion under basic conditions. This enolate is a potent nucleophile, capable of attacking various electrophiles. Conversely, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This dual reactivity allows the compound to participate in a wide range of chemical transformations, serving as a multifunctional synthon for constructing complex molecular frameworks. nih.gov

Cyclization and Cyclocondensation Reactions

Cyclization and cyclocondensation reactions are cornerstone strategies in organic synthesis for the construction of cyclic molecules. This compound is an excellent substrate for these transformations, largely due to its 1,3-dicarbonyl motif. It readily reacts with bidentate nucleophiles (compounds with two nucleophilic centers) to form a variety of cyclic structures. nih.govmdpi.com These reactions are efficient methods for assembling complex ring systems, including valuable heterocyclic scaffolds. nih.govnih.gov

The reaction of this compound with various binucleophiles provides direct access to a diverse range of heterocyclic compounds.

Pyrazoles: The synthesis of pyrazoles, a class of heterocycles with significant pharmacological applications, is commonly achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives. mdpi.comnih.govorganic-chemistry.org In a representative reaction, the condensation of a 2-(trifluoromethyl)-1,3-diketone with phenylhydrazine (B124118) in ethanol (B145695) yields a 1,3,4,5-substituted pyrazole (B372694) in good yield. mdpi.comnih.gov The regioselectivity of the reaction can be influenced by the nature of the hydrazine derivative used. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Substituted Pyrazole | mdpi.comnih.gov |

Isoxazoles: Isoxazoles can be synthesized from 1,3-diketones through their reaction with hydroxylamine. nih.gov Trifluoromethyl-substituted isoxazoles are produced from the reaction of trifluoromethylated 1,3-diketones with phenyl hydroximoyl chlorides. olemiss.edu The reaction proceeds via a [3+2] cycloaddition of a nitrile oxide, generated in situ, with the enol form of the diketone. olemiss.edu

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Trifluoromethyl-1,3-diketone | Phenyl hydroximoyl chloride | Trifluoromethyl-substituted Isoxazole | olemiss.edu |

Xanthenes: Xanthene derivatives are readily synthesized through multi-component reactions involving cyclohexane-1,3-diones. nih.govijcrt.org Typically, two equivalents of the dione (B5365651) condense with an aromatic aldehyde in the presence of a catalyst to form the xanthene core. nih.govijcrt.org This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Cyclohexane-1,3-dione (2 equiv.) | Aromatic Aldehyde | Xanthene Derivative | nih.govijcrt.org |

The reactivity of this compound extends to the synthesis of more complex polycyclic systems, including fused and spirocyclic compounds.

Fused Compounds: Fused heterocyclic systems are accessible through multi-component reactions starting from cyclohexane-1,3-dione. nih.gov These reactions can lead to the formation of fused pyran, pyridine, and thiophene (B33073) derivatives, which are of interest for their potential biological activities. nih.gov The synthesis of trifluoromethylated fused tricyclic pyrazoles has also been reported, highlighting the utility of trifluoromethylated building blocks in constructing complex, fused ring systems. rsc.org

Spirocyclic Compounds: Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in medicinal chemistry. nih.gov Cyclohexane-1,3-dione derivatives can serve as precursors for spirocyclic compounds. For instance, novel spirocyclopropyl cyclohexane-1,3-diones can be formed from specific reaction pathways. researchgate.net The synthesis of spiro-1,2,4-triazole-3-thiones has been achieved from the reaction of cycloalkanone thiosemicarbazones with quinone derivatives, demonstrating a route to spiro-heterocycles from cyclic ketone precursors. researchgate.net

Carbon-Carbon Bond Formations

The ability to form new carbon-carbon bonds is central to organic synthesis. This compound, through its enolate intermediate, is well-suited for reactions that create these crucial bonds, allowing for the extension and elaboration of molecular frameworks. nih.govresearchgate.net

Aldol (B89426) reactions and condensations are powerful methods for C-C bond formation, involving the reaction of an enolate with a carbonyl compound. mdpi.com The enolizable nature of this compound makes it an ideal nucleophilic partner in such reactions. For example, the aforementioned synthesis of xanthenes from cyclohexane-1,3-diones and aldehydes involves an initial aldol-type condensation (specifically, a Knoevenagel condensation), followed by further transformations. nih.govijcrt.org This reactivity allows for the construction of complex structures by linking the dione core to various aldehyde-containing molecules.

Michael Additions and Related Reactions

The acidic nature of the C2 proton in this compound makes its corresponding enolate a competent nucleophile in Michael additions. These reactions involve the 1,4-conjugate addition of the dione to α,β-unsaturated carbonyl compounds, providing a valuable method for carbon-carbon bond formation and the synthesis of more complex molecular architectures.

While specific examples detailing the Michael addition of this compound are not extensively documented in readily available literature, the reactivity can be inferred from the behavior of analogous cyclohexane-1,3-dione systems. For instance, the organocatalytic Michael addition of β-keto esters to methyl vinyl ketone has been shown to proceed with high yields. rsc.org Similarly, 2-substituted cyclohexane-1,3-diones are known to react with Michael acceptors like methyl vinyl ketone in the presence of a catalyst to form bicyclic diketones. mdpi.com

A related and important transformation is the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone. This reaction, often followed by a Michael addition, is a cornerstone in the synthesis of various heterocyclic and polyfunctional compounds. The reactivity of the active methylene group in this compound suggests its utility in such condensations. For example, the Knoevenagel condensation of cyclohexane-1,3-dione with aryl aldehydes is a key step in the synthesis of various bioactive molecules. mdpi.com

The general scheme for the Michael addition of this compound to an α,β-unsaturated ketone is presented below:

Table 1: Representative Michael Addition of a 2-Substituted Cyclohexane-1,3-dione

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

| 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | L-Proline, DMF, 25 °C | (R)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione | 73% |

Note: This table is based on the reactivity of a closely related analogue to illustrate the general transformation.

Other Significant Chemical Transformations

Beyond cycloaddition reactions, this compound is amenable to a variety of other chemical transformations, including oxidation, reduction, and nucleophilic substitution, further highlighting its versatility as a synthetic intermediate.

The oxidation of this compound can be selectively targeted at the active methylene group (C2). A notable example is the oxidation of the related 5-(trifluoromethyl)cyclohexane-1,3-dione (B3027205) to 5-(trifluoromethyl)cyclohexane-1,2,3-trione. This transformation is effectively achieved using cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in methanol, yielding a highly functionalized and reactive trione (B1666649) intermediate. researchgate.net This suggests that this compound would likely undergo a similar oxidation at the C2 position to furnish 2-(trifluoromethyl)cyclohexane-1,2,3-trione.

Other oxidizing agents, such as potassium permanganate, could potentially lead to the cleavage of the cyclohexane (B81311) ring, ultimately forming dicarboxylic acids. However, the specific conditions required for such a transformation with this substrate would need experimental validation.

Table 2: Oxidation of a Trifluoromethyl-Substituted Cyclohexane-1,3-dione

| Reactant | Oxidizing Agent | Solvent | Product |

| 5-(Trifluoromethyl)cyclohexane-1,3-dione | Cerium (IV) ammonium nitrate (CAN) | Methanol | 5-(Trifluoromethyl)cyclohexane-1,2,3-trione |

Note: This table is based on the reactivity of a constitutional isomer to illustrate the oxidation of the active methylene group.

The carbonyl groups of this compound can be reduced to the corresponding hydroxyl groups using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both ketone functionalities to yield 2-(trifluoromethyl)cyclohexane-1,3-diol. ic.ac.ukni.ac.rs The stereochemical outcome of such reductions can be influenced by the steric bulk of the trifluoromethyl group and the reaction conditions.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are also effective for the reduction of ketones to secondary alcohols and would be expected to reduce the dione to the corresponding diol. Catalytic hydrogenation over a metal catalyst (e.g., Palladium on carbon) is another viable method for the reduction of the carbonyl groups in cyclohexane-1,3-dione systems.

Table 3: Potential Reduction Products of this compound

| Reducing Agent | Expected Product |

| Lithium aluminum hydride (LiAlH₄) | 2-(Trifluoromethyl)cyclohexane-1,3-diol |

| Sodium borohydride (NaBH₄) | 2-(Trifluoromethyl)cyclohexane-1,3-diol |

| H₂, Pd/C | 2-(Trifluoromethyl)cyclohexane-1,3-diol |

Nucleophilic substitution reactions involving the trifluoromethyl group at the C2 position are challenging due to the strength of the carbon-fluorine bonds. Direct displacement of the trifluoromethyl group is generally not a facile process. However, the dione can serve as a precursor to other derivatives where a leaving group is installed at the C2 position, which can then undergo nucleophilic substitution.

A more common reaction involving nucleophiles is the condensation with the carbonyl groups. For instance, the reaction of this compound with amines or hydrazines can lead to the formation of enaminones or the synthesis of various heterocyclic systems like pyrazoles, respectively. nih.gov These reactions proceed through the initial nucleophilic attack at a carbonyl carbon followed by dehydration. While not a direct substitution at the C2 position, these reactions showcase the utility of the dione in constructing new molecular frameworks.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atoms. As a β-dicarbonyl compound, 2-(Trifluoromethyl)cyclohexane-1,3-dione can exist in equilibrium between its diketo and enol tautomeric forms, a phenomenon that influences its NMR spectra.

The ¹H NMR spectrum is used to identify the hydrogen atoms within the molecule. For this compound, the spectrum is expected to be characterized by the absence of a signal for a proton at the C2 position, which is a direct confirmation of substitution at this carbon. The protons on the cyclohexane (B81311) ring would appear as complex multiplets due to spin-spin coupling.

Based on analogous cyclohexane-1,3-dione structures, the signals for the methylene (B1212753) protons are predicted to be in the upfield region. semanticscholar.org The protons at C4 and C6 would likely appear as a triplet, integrating to four protons, while the C5 protons would appear as a multiplet, integrating to two protons. The exact chemical shifts and multiplicities would depend on the conformational dynamics of the ring and the predominant tautomeric form in the solvent used.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (C4, C6) | ~2.5 | Multiplet / Triplet | 4H |

| -CH₂- (C5) | ~1.9 | Multiplet / Quintet | 2H |

| Enolic OH | Variable (Broad) | Singlet (broad) | 1H (if present) |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would be distinguished by the signal from the trifluoromethyl carbon and the carbons to which it is attached. The carbonyl carbons (C1 and C3) are expected to resonate at a significantly downfield chemical shift, typically around 200 ppm in dione (B5365651) structures.

The carbon atom of the trifluoromethyl group (CF₃) would appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). The C2 carbon, directly attached to the CF₃ group, would also exhibit coupling to the fluorine atoms (a quartet due to ²JC-F) and would be shifted downfield. rsc.org The influence of the trifluoromethyl group leads to observable shielding and deshielding effects at the alpha and gamma positions of the cyclohexane ring. researchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C1, C3 (C=O) | ~200 | Singlet or Doublet (enol) | - |

| C2 | ~50 | Quartet (q) | ²JC-F ≈ 25-30 |

| C4, C6 | ~35-40 | Triplet (from ¹H) | - |

| C5 | ~20-25 | Triplet (from ¹H) | - |

| CF₃ | ~127 | Quartet (q) | ¹JC-F ≈ 275-280 |

¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds, providing a distinct signal for the trifluoromethyl group. The chemical shift of the CF₃ group is highly responsive to its local electronic environment. nih.govnih.gov For cyclic trifluoromethylated β-diketones, the position of the keto-enol equilibrium significantly modulates the ¹⁹F chemical shift. dovepress.com

In a six-membered ring system, the endocyclic keto-enol tautomer is generally the dominant form. dovepress.com This conjugation tends to deshield the CF₃ group, resulting in a downfield chemical shift compared to the diketo form. dovepress.com Based on data for the closely related compound 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, the chemical shift for the CF₃ group is expected to be approximately -63.5 ppm (relative to CFCl₃). psu.edu The observation of a single sharp resonance would indicate rapid tautomerization on the NMR timescale.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Reference Standard |

|---|---|---|

| -CF₃ | ~ -63.5 | CFCl₃ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by absorptions from the carbonyl (C=O) and carbon-fluorine (C-F) bonds.

In the diketo form, two sharp C=O stretching bands would be expected in the region of 1700-1730 cm⁻¹. semanticscholar.org However, if the enol form is present, a broader, more intense absorption at a lower wavenumber (1600-1650 cm⁻¹) would appear due to the conjugated keto-enol system and intramolecular hydrogen bonding. A broad O-H stretch would also be observed around 3200-2500 cm⁻¹. The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands typically found in the 1350–1100 cm⁻¹ range. The C-H stretching vibrations of the cyclohexane ring's CH₂ groups are expected just below 3000 cm⁻¹. docbrown.info

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic CH₂ | 2850-2960 | Medium-Strong |

| C=O Stretch (Diketo) | Ketone | 1700-1730 | Strong |

| C=O / C=C Stretch (Enol) | Conjugated System | 1600-1650 | Strong |

| C-F Stretch | Trifluoromethyl | 1100-1350 | Very Strong |

| O-H Stretch (Enol) | Hydrogen-bonded OH | 2500-3200 | Broad, Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It confirms the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₇F₃O₂, giving it a molecular weight of 196.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 196.

The fragmentation of trifluoromethyl-containing compounds often follows characteristic pathways. fluorine1.ru Key fragmentation processes for this molecule would likely include:

α-cleavage: Cleavage of the C-C bond adjacent to a carbonyl group.

Loss of the trifluoromethyl radical (·CF₃): This would result in a fragment ion at m/z = 127 (M - 69).

Loss of carbon monoxide (CO): A common fragmentation for ketones, leading to a peak at m/z = 168 (M - 28). miamioh.edu

Expulsion of difluorocarbene (:CF₂): A rearrangement process sometimes seen in trifluoromethyl compounds, which would lead to a fragment corresponding to (M - 50). fluorine1.ru

| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 196 | [C₇H₇F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 168 | [C₆H₇F₃O]⁺˙ | [M - CO]⁺˙ |

| 127 | [C₇H₇O₂]⁺ | [M - CF₃]⁺ |

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not reported in the searched literature, analysis of related cyclohexane-1,3-dione derivatives provides insight into its likely solid-state conformation. acs.orgnih.gov

An X-ray analysis would definitively establish bond lengths, bond angles, and torsional angles. The cyclohexane ring is flexible and can adopt several conformations, such as the chair or twist-boat form. The analysis would reveal the preferred conformation in the crystal lattice and the orientation of the trifluoromethyl substituent (axial vs. equatorial). Furthermore, it would provide crucial information on intermolecular interactions, such as hydrogen bonding (especially if the enol form crystallizes) and dipole-dipole interactions, which govern the crystal packing.

Tautomerism and Conformational Analysis

Keto-Enol Tautomerism in Cyclohexane-1,3-dione Systems

Cyclohexane-1,3-dione and its derivatives are classic examples of compounds that exhibit keto-enol tautomerism. This phenomenon involves a chemical equilibrium between a "keto" form (the traditional dicarbonyl structure) and an "enol" form (an alcohol adjacent to a C=C double bond). In the case of cyclohexane-1,3-diones, the enol form is significantly stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. This creates a stable six-membered pseudo-aromatic ring, which substantially influences the position of the equilibrium.

The equilibrium is dynamic and can be influenced by several factors, including the nature of substituents on the ring, the solvent, and the temperature. srce.hrmdpi.com The presence of the two carbonyl groups in a 1,3-relationship makes the methylene (B1212753) protons at the C2 position particularly acidic, facilitating the tautomerization process.

Experimental Investigations of Tautomeric Equilibria

The tautomeric equilibrium of β-dicarbonyl compounds, including those with trifluoromethyl groups, has been extensively investigated using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is a particularly powerful tool for quantifying the ratio of keto and enol tautomers in solution. researchgate.netresearchgate.net

In ¹H NMR, the enol form is characterized by a distinct signal for the enolic proton (O-H), often found at a low field (downfield) due to the strong intramolecular hydrogen bond. For trifluoromethyl-β-diketones, ¹⁹F NMR is also highly informative. The chemical shift of the trifluoromethyl (-CF₃) group is sensitive to the electronic environment; tautomerization from a diketo form to a keto-enol form typically results in a downfield shift of the ¹⁹F NMR resonance. scispace.com This is attributed to the diminished shielding of the fluorine nuclei when the -CF₃ group is attached to the C=C double bond of the enol form compared to the sp³-hybridized carbon of the keto form. scispace.com

Infrared (IR) spectroscopy and ultraviolet-visible (UV-vis) spectrophotometry also provide key evidence for the presence of tautomers. IR spectra can distinguish between the unconjugated carbonyl groups of the keto form and the chelated, conjugated carbonyl and C=C double bond vibrations of the enol form. researchgate.net Similarly, UV-vis spectra can indicate the presence of the extended conjugated system in the enol tautomer. researchgate.net For many trifluoromethyl-β-diketones, spectral evidence indicates that they exist almost exclusively as mixtures of two chelated cis-enol forms in nonpolar media. researchgate.net

Influence of Substituents on Tautomeric Preferences

The nature of the substituent at the C2 position of the cyclohexane-1,3-dione ring has a profound effect on the keto-enol equilibrium. Substituents influence the equilibrium by altering the relative stability of the tautomers through steric and electronic effects.

Electron-donating groups: Alkyl groups, which are electron-donating, generally have a smaller effect on the equilibrium compared to electron-withdrawing groups. ed.gov

Sterically bulky groups: Large, bulky substituents can introduce steric strain that may favor one tautomer over another. For instance, a sufficiently bulky group can destabilize the planar enol form, shifting the equilibrium towards the keto form.

Electron-withdrawing groups (EWGs): The presence of a strong electron-withdrawing group, such as the trifluoromethyl (-CF₃) group, dramatically shifts the equilibrium toward the enol form. walisongo.ac.id The high electronegativity of the fluorine atoms enhances the acidity of the α-protons, making deprotonation and subsequent enol formation more favorable. This effect is cumulative; the presence of more EWGs further favors the enol tautomer. walisongo.ac.id Studies on various 1,3-dicarbonyl compounds have consistently shown that strongly electron-withdrawing substituents increase the degree of enolization. researchgate.netwalisongo.ac.id

The trifluoromethyl group's effect is significantly greater than that of phenyl or even t-butyl groups in promoting enolization. walisongo.ac.id This strong preference for the enol form in 2-(trifluoromethyl)cyclohexane-1,3-dione is a direct consequence of the powerful inductive effect of the -CF₃ group.

Solvent Effects on Tautomeric Distribution

The solvent environment plays a critical role in determining the position of the tautomeric equilibrium. The relative stability of the polar keto form and the less polar, intramolecularly hydrogen-bonded enol form can be significantly altered by the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. srce.hrresearchgate.net

Generally, nonpolar solvents like cyclohexane (B81311) or carbon tetrachloride tend to favor the enol tautomer. In these solvents, the intramolecular hydrogen bond of the enol form is a key stabilizing interaction, as there is no competition from solvent molecules. researchgate.net

Conversely, polar protic solvents (e.g., water, methanol) and polar aprotic solvents with hydrogen-bond accepting capabilities (e.g., DMSO, acetone) can shift the equilibrium toward the keto form. srce.hrresearchgate.net These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it relative to the enol form. This interaction disrupts the intramolecular hydrogen bond that is crucial for the enol's stability. srce.hr

The table below summarizes the general trends observed for the keto-enol equilibrium of 1,3-dicarbonyl compounds in different solvent types.

It is important to note that for β-diketones with very strong electron-withdrawing groups like -CF₃, the enol form can remain predominant even in polar solvents, as the electronic stabilization is so significant. researchgate.net

Conformational Studies of the Cyclohexane Ring System

The cyclohexane ring is not planar and preferentially adopts a low-energy "chair" conformation to minimize angular and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. These two chair conformations can interconvert via a process known as a ring flip. youtube.comyoutube.com

For a monosubstituted cyclohexane, the ring flip moves the substituent from an axial to an equatorial position and vice versa. Generally, a substituent prefers the more spacious equatorial position to avoid steric repulsion with the axial hydrogens on the same side of the ring. youtube.com This steric strain, known as a 1,3-diaxial interaction, destabilizes the conformer with an axial substituent. youtube.com

The conformational preference of a substituent is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position. The trifluoromethyl (-CF₃) group is a sterically demanding substituent and thus has a significant preference for the equatorial position. Dynamic ¹⁹F NMR spectroscopy has been used to determine the thermodynamic parameters for the conformational equilibrium of the trifluoromethyl group on a cyclohexane ring. rsc.orgrsc.orgresearchgate.net

The conformational free energy (A-value) for the -CF₃ group has been determined to be approximately 2.4 kcal/mol. This value is larger than that of a methyl group (~1.7 kcal/mol), indicating a greater steric demand and a stronger preference for the equatorial position.

The table below compares the A-values of the trifluoromethyl group with other relevant substituents.

In the context of this compound, the analysis is more complex due to the presence of the dione (B5365651) functionality and the keto-enol tautomerism. In the diketo form, the cyclohexane ring would adopt a chair or twist-boat conformation that minimizes steric interactions. In the more stable enol form, the C1-C2-C3 portion of the ring is nearly planar due to the C=C double bond. This forces the rest of the ring into a half-chair or sofa conformation. In this conformation, the trifluoromethyl group at the C2 position would lie within the quasi-planar enone system.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine molecular geometries, energies, and other electronic properties. For a molecule like 2-(Trifluoromethyl)cyclohexane-1,3-dione, DFT calculations would provide crucial insights into its stability and structural characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process would determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. Given the flexible cyclohexane (B81311) ring, multiple conformers (e.g., chair, boat, twist-boat) are possible, and DFT calculations can identify the lowest energy conformer.

Electronic structure analysis, performed after geometry optimization, would provide information on the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, electron density, and electrostatic potential. Such analyses are critical for understanding the molecule's reactivity, polarity, and intermolecular interactions. For instance, the electron-withdrawing nature of the trifluoromethyl group at the C2 position is expected to significantly influence the electronic properties of the dicarbonyl system.

Prediction of Spectroscopic Parameters (e.g., GIAO-DFT for NMR)

Computational methods can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard and reliable approach for calculating NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹³C, ¹H, ¹⁹F), one can predict the corresponding chemical shifts. These theoretical predictions are invaluable for confirming experimentally determined structures and for assigning ambiguous signals in NMR spectra. A comparison between the calculated and experimental NMR data for this compound would serve as a rigorous validation of its synthesized structure.

| Parameter | Computational Method | Predicted Information |

| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles, stable conformers |

| Electronic Properties | DFT | Molecular orbital energies, electron density, electrostatic potential |

| NMR Spectra | GIAO-DFT | ¹H, ¹³C, and ¹⁹F chemical shifts |

Molecular Dynamics Simulations and Molecular Docking

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study the behavior of molecules and their interactions with biological targets. These methods are particularly relevant in drug discovery and materials science.

Understanding Ligand-Target Interaction Mechanisms

Molecular docking is a computational tool used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For this compound, docking studies could be performed to investigate its potential binding to various enzymatic targets. Cyclohexane-1,3-dione derivatives have been explored as inhibitors for enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD). Docking simulations would identify the most likely binding pose within the enzyme's active site and estimate the binding affinity.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic stability of the ligand-receptor complex over time. An MD simulation would model the movements of the ligand and protein atoms, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and the conformational changes that may occur upon binding. The trifluoromethyl group could play a significant role in these interactions, potentially forming halogen bonds or engaging in strong multipolar interactions.

Quantum Chemical Studies of Reaction Mechanisms and Energy Barriers

Quantum chemical calculations, particularly using DFT, are essential for elucidating the mechanisms of chemical reactions. These studies involve mapping the potential energy surface of a reaction to identify transition states and intermediates. For this compound, this could involve studying its synthesis, tautomerization (keto-enol equilibrium), or its participation in reactions such as nucleophilic additions or cycloadditions.

By calculating the energies of reactants, products, intermediates, and transition states, the activation energy (energy barrier) for each step can be determined. This information provides a quantitative understanding of the reaction kinetics and helps to predict the most favorable reaction pathway. For example, such studies could clarify how the trifluoromethyl group influences the acidity of the C2 proton and the regioselectivity of subsequent reactions.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the gap between them are fundamental descriptors of a molecule's chemical reactivity and electronic properties.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.

Advanced Synthetic Methodologies for Stereocontrol

Enantioselective Synthesis Approaches for Trifluoromethylated Cyclohexane-1,3-dione Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of trifluoromethylated cyclic ketones. A notable example is the enantioselective Michael/aldol (B89426) cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, which furnishes β-trifluoromethyl-substituted cyclohexanones with high enantiomeric excess (ee). rsc.orgnih.gov This approach, while yielding a cyclohexanone, provides a foundational strategy that can be adapted for cyclohexane-1,3-dione systems.

The reaction is typically catalyzed by cinchona alkaloid-based primary amines. These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. The choice of catalyst and reaction conditions is critical for achieving high yields and enantioselectivities. For instance, various β-CF3-cyclohexanones have been synthesized in high yields (81-99%) and excellent enantioselectivities (92-99% ee). rsc.orgnih.gov

The proposed mechanism involves the formation of an enamine from the reaction of the cinchona alkaloid catalyst with the enone, followed by a stereoselective Michael addition of the 4,4,4-trifluoroacetoacetate. A subsequent intramolecular aldol reaction and dehydration (if an acidic co-catalyst is present) leads to the formation of the cyclic product. The stereochemistry of the final product is dictated by the chiral catalyst, which controls the facial selectivity of the Michael addition.

| Catalyst | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid-Based Primary Amines | 4,4,4-Trifluoroacetoacetates and α,β-Unsaturated Enones | β-CF3-Cyclohexanones | 81-99 | 92-99 | rsc.orgnih.gov |

| Cinchona Alkaloid-Based Primary Amines with TFA | 4,4,4-Trifluoroacetoacetates and α,β-Unsaturated Enones | β-CF3-Cyclohexenones | 42-69 | 84-96 | rsc.orgnih.gov |

Diastereoselective Synthesis Strategies

When a molecule contains multiple stereocenters, diastereoselective synthesis becomes crucial for controlling the relative configuration of these centers. In the context of 2-(trifluoromethyl)cyclohexane-1,3-dione derivatives, diastereoselectivity is often addressed in cascade reactions where two or more stereocenters are formed in a single synthetic operation.

The aforementioned organocatalytic Michael/aldol cascade reaction not only provides high enantioselectivity but also results in the formation of two diastereomers that are typically separable by chromatography. rsc.orgnih.gov The diastereomeric ratio can be influenced by the reaction conditions and the specific substrates used.

Another relevant strategy involves the conjugate addition of a nucleophile to a chiral Michael acceptor. For instance, the diastereoselective synthesis of highly substituted cyclohexanones has been achieved through the conjugate addition of curcumins to arylidenemalonates. beilstein-journals.org While not involving a trifluoromethyl group, this methodology demonstrates the principle of achieving high diastereoselectivity in the formation of the cyclohexane (B81311) ring, which is applicable to the synthesis of derivatives of this compound. In many reported cases, complete diastereoselectivity was observed. beilstein-journals.org

| Reaction Type | Reactants | Key Feature | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Organocatalytic Michael/Aldol Cascade | 4,4,4-Trifluoroacetoacetates and Enones | Formation of two separable diastereomers | Diastereomeric ratio is substrate dependent | rsc.orgnih.gov |

| Cascade Inter–Intramolecular Double Michael Reaction | Curcumins and Arylidenemalonates | Formation of highly functionalized cyclohexanones | Complete diastereoselectivity in most cases | beilstein-journals.org |

Asymmetric Catalysis in Trifluoromethylated Cyclohexane-1,3-dione Synthesis

Asymmetric catalysis is the cornerstone of modern stereoselective synthesis, enabling the production of chiral molecules from achiral or racemic starting materials. Both organocatalysis and metal-based catalysis have been effectively employed in the synthesis of trifluoromethylated cyclic compounds.

As discussed, cinchona alkaloid-derived primary amines are highly effective organocatalysts for the enantioselective synthesis of β-CF3-cyclohexanones. rsc.orgnih.gov The success of these catalysts lies in their bifunctional nature, where the amine group activates the enone via enamine formation and other functionalities on the catalyst scaffold direct the stereochemical outcome through hydrogen bonding and steric interactions. The sensitivity of these reactions to acidic co-catalysts, such as trifluoroacetic acid (TFA), highlights the tunable nature of organocatalytic systems, allowing for the selective synthesis of either cyclohexanones or cyclohexenones. rsc.orgnih.gov

While specific examples of asymmetric catalysis directly yielding this compound are not extensively detailed in the literature, the principles from related syntheses are highly applicable. For example, the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, often catalyzed by bifunctional organocatalysts like squaramides or thioureas, represents a viable route. These catalysts can activate both the nucleophile (the 1,3-dione) and the electrophile, facilitating a highly stereocontrolled carbon-carbon bond formation.

The broader field of asymmetric synthesis of trifluoromethyl-containing molecules offers a variety of catalytic systems. For instance, rhodium-catalyzed asymmetric cyclopropenation and myoglobin-catalyzed carbene transfer reactions have been used to create trifluoromethylated cyclopropanes with excellent enantioselectivity. nih.govrochester.edu These examples underscore the diverse catalytic methods available for controlling stereochemistry in the synthesis of fluorinated organic molecules.

| Catalyst Type | Catalyst Example | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Organocatalyst | Cinchona Alkaloid-Based Primary Amines | Michael/Aldol Cascade | High enantioselectivity (92-99% ee) for β-CF3-cyclohexanones | rsc.orgnih.gov |

| Organocatalyst | Bifunctional Squaramides/Thioureas | Asymmetric Michael Addition | Effective for additions of 1,3-dicarbonyl compounds | beilstein-journals.org |

Research Applications of 2 Trifluoromethyl Cyclohexane 1,3 Dione Scaffold in Biological Systems

Enzyme Inhibition Studies

The 2-(trifluoromethyl)cyclohexane-1,3-dione backbone has been a focal point in the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Derivatives of 2-(acyl)cyclohexane-1,3-dione are well-established inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial in the tyrosine catabolism pathway. nih.govcore.ac.uknih.gov Inhibition of HPPD leads to the accumulation of tyrosine, a mechanism that has been exploited in the development of herbicides. core.ac.uk The herbicidal activity of these compounds is a direct result of the depletion of plastoquinone, a vital cofactor in carotenoid biosynthesis. mdpi.com

One of the most notable compounds in this class is 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC). NTBC is a potent, time-dependent, and reversible inhibitor of HPPD. nih.gov Its inhibitory action is characterized by the formation of a stable enzyme-inhibitor complex. mdpi.com

| Compound Name | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | AtHPPD | ~0.04 | - | - |

| Compound IV-45 (a 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivative) | AtHPPD | 0.21 | Mesotrione | 0.23 |

| Compound 27 (a 2-(arylformyl)cyclohexane-1,3-dione derivative) | AtHPPD | <0.204 | Mesotrione | 0.204 |

| Compound 28 (a 2-(arylformyl)cyclohexane-1,3-dione derivative) | AtHPPD | <0.204 | Mesotrione | 0.204 |

Table 1: Inhibitory activity of selected 2-(acyl)cyclohexane-1,3-dione derivatives against Arabidopsis thaliana HPPD (AtHPPD).

Structure-activity relationship (SAR) studies have been instrumental in optimizing the inhibitory potency of the cyclohexane-1,3-dione scaffold against HPPD. The 1,3-dione moiety is essential for activity, as it is believed to chelate the ferrous ion in the enzyme's active site. nih.govmdpi.com

Key SAR findings include:

Acyl Group: The nature of the 2-acyl group significantly influences potency. Aromatic acyl groups, particularly those with specific substitution patterns, have been shown to enhance inhibitory activity. For instance, the quinoline rings in certain 2-(arylformyl)cyclohexane-1,3-dione derivatives form stable π-π interactions with phenylalanine residues (Phe-360 and Phe-403) in the active site of Arabidopsis thaliana HPPD, leading to potent inhibition. nih.govmedchemexpress.com

Side Chain Length: In a series of 2-acyl-cyclohexane-1,3-diones derived from Peperomia natural products, a C11 alkyl side chain was found to be optimal for HPPD inhibition. nih.govresearchgate.net

Modifications to the Cyclohexane (B81311) Ring: The introduction of double bonds, hydroxyl groups, or methyl groups on the cyclohexane ring generally leads to a decrease in HPPD inhibitory activity. nih.gov

While direct studies on this compound as a COX-2 inhibitor are limited, research on related structures highlights the significant role of the trifluoromethyl group in achieving selective COX-2 inhibition. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers.

A notable example is the trifluoromethyl analogue of indomethacin, where the replacement of a methyl group with a trifluoromethyl group resulted in a potent and selective COX-2 inhibitor. nih.govacs.orgresearchgate.net This selectivity is attributed to the insertion of the CF3 group into a small hydrophobic pocket within the COX-2 active site. nih.govacs.org Similarly, a trifluoromethyl analogue of celecoxib, a known COX-2 inhibitor, has been shown to exert beneficial effects in neuroinflammation, even with significantly reduced COX-2 inhibitory activity, suggesting alternative mechanisms of action. nih.gov These findings suggest that incorporating a trifluoromethyl group into the cyclohexane-1,3-dione scaffold could be a promising strategy for developing novel and selective COX-2 inhibitors.

The versatility of the cyclohexane-1,3-dione scaffold extends to the inhibition of other critical enzyme systems, particularly those involved in cancer progression. Derivatives of cyclohexane-1,3-dione have been investigated as inhibitors of tyrosine kinases, a family of enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in cancer. nih.govresearchgate.net

Specifically, these derivatives have been used to synthesize 1,2,4-triazine compounds that exhibit potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in tumor growth, metastasis, and angiogenesis. nih.gov The synthesized compounds displayed c-Met enzymatic activity with IC50 values in the nanomolar range. nih.gov

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Antimicrobial Activity Investigations

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. The this compound scaffold has been explored for its potential in this area.

Studies on cyclohexane triones have demonstrated their activity against Gram-positive bacteria, Haemophilus influenzae, and Mycobacterium smegmatis. nih.gov The proposed mechanism of action involves the inhibition of transport of low-molecular-weight hydrophilic substances into the bacterial cells. nih.gov

Furthermore, the incorporation of a trifluoromethyl group into other molecular scaffolds, such as chalcones, has been shown to enhance antimicrobial properties. nih.gov These trifluoromethyl-containing chalcones exhibited significant antibacterial and antifungal activities. nih.gov Additionally, metal complexes of cyclohexane-1,3-dione ligands have shown antibacterial activity against various bacterial strains, including Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, and Salmonella typhimurium. mdpi.com One study reported that a cyclohexane tosyloxyimine derivative was more active against Gram-negative bacteria compared to Gram-positive bacteria. medwinpublishers.com

Anticancer Activity Research

The cyclohexane-1,3-dione core is a prominent scaffold in the design of novel anticancer agents. Numerous studies have reported the anti-proliferative activity of its derivatives against a variety of cancer cell lines. nih.govacs.orgnih.gov

Derivatives of cyclohexane-1,3-dione have been utilized to synthesize a range of heterocyclic compounds, including 1,2,4-triazines and xanthenes, which have demonstrated significant cytotoxic effects against cancer cells. nih.govnih.gov These compounds have been evaluated against a panel of cancer cell lines, including non-small-cell lung cancer (NSCLC), human colorectal cancer, gastric carcinoma, malignant glioma, and hepatocellular carcinoma. nih.govacs.org

The anticancer mechanism of these compounds is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as c-Met kinase. nih.gov In silico and in vitro studies have supported the potential of cyclohexane-1,3-dione derivatives as effective anticancer agents. researchgate.net

| Compound Class | Cancer Cell Lines Tested | Notable Findings |

| 1,2,4-Triazine derivatives from cyclohexane-1,3-dione | A549, H460, HT-29, MKN-45, U87MG, and SMMC-7721 | Potent c-Met kinase inhibitory activity with IC50 values in the nanomolar range. nih.gov |

| Xanthene derivatives from 5,5-dimethylcyclohexane-1,3-dione | Various cancer cell lines | Significant inhibitory effects, highlighting the potential of xanthene-based heterocyclic compounds. nih.gov |

| Synthesized cyclohexane-1,3-dione derivatives | Non-small-cell lung cancer (H460) | Identified as potential therapeutic agents for NSCLC through QSAR modeling and in silico studies. acs.orgnih.gov |

| Synthesized cyclohexane-1,3-dione derivatives | MDA-MB-231 (breast cancer) | Showed anticancer activity in both in silico and in vitro studies. researchgate.net |

Table 2: Anticancer activity of selected cyclohexane-1,3-dione derivatives.

Cytotoxicity Mechanisms and Scaffold Development for Anticancer Agents

The cyclohexane-1,3-dione framework is recognized for its potential in creating anticancer agents. nih.gov The introduction of a trifluoromethyl group to this scaffold can significantly influence its cytotoxic properties. This is because the trifluoromethyl group is one of the most lipophilic groups, and its incorporation can have a dramatic effect on the pharmacological properties of the molecule. researchgate.net

Research into derivatives of the cyclohexane-1,3-dione scaffold has shown their potential to act as inhibitors of receptor tyrosine kinases, which are often implicated in the proliferation of cancer cells. nih.govresearchgate.netnih.gov For instance, certain derivatives have been investigated as potential inhibitors of c-Met, a tyrosine kinase whose abnormal expression is linked to the growth of several human cancer cell lines, including non-small-cell lung cancer (NSCLC). nih.gov

The development of anticancer agents from this scaffold often involves a structure-based drug design approach. nih.gov This allows for the optimization of the molecule's structure to enhance its interaction with biological targets. researchgate.net The cytotoxic activity of compounds derived from this scaffold has been evaluated against various cancer cell lines, with some exhibiting potent growth inhibition. researchgate.netnih.gov

Studies on related fluorinated compounds have demonstrated significant cytotoxic effects. For example, certain thiosemicarbazone derivatives containing a 5-trifluoromethoxy group have shown cytotoxic effects against lymphoma cells at submicromolar concentrations. ingentaconnect.com Similarly, some 3-(trifluoromethyl)phenylthiourea analogs have displayed high cytotoxicity against human colon and prostate cancer cells, as well as leukemia cell lines. nih.gov

The development of these compounds often involves evaluating their activity against a panel of human cancer cell lines. researchgate.netresearchgate.netnih.gov The data gathered from these screenings helps to identify the most promising candidates for further development. nih.gov

Table 1: Cytotoxic Activity of Selected Cyclohexane-1,3-dione Derivatives and Related Compounds

| Compound Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Cyclohexane-1,3-dione derivatives | Non-small-cell lung cancer (NSCLC) | Inhibition of c-Met tyrosine kinase | nih.gov |

| 1,2,4-Triazine derivatives from cyclohexane-1,3-dione | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | Moderate to strong cytotoxicity | researchgate.netnih.gov |

| 3-(Trifluoromethyl)phenylthiourea analogs | SW480, SW620 (colon), PC3 (prostate), K-562 (leukemia) | Highly cytotoxic (IC50 ≤ 10 µM) | nih.gov |

Modulation of Apoptosis Pathways

In addition to direct cytotoxicity, another mechanism through which this compound-based compounds can exert their anticancer effects is by inducing apoptosis, or programmed cell death.

Studies on compounds containing the trifluoromethylphenyl group have shown strong pro-apoptotic activity. nih.gov For example, certain thiourea derivatives have been found to induce late apoptosis in colon cancer and leukemia cell lines. nih.gov The induction of apoptosis is a key goal of many cancer therapies, as it leads to the selective elimination of cancer cells.

The investigation into the apoptotic effects of these compounds often involves techniques such as cell cycle analysis. orientjchem.orgmdpi.com This can reveal if a compound causes cells to arrest in a particular phase of the cell cycle, which can be a precursor to apoptosis. orientjchem.org For instance, some novel fluorinated pyrazole-based heterocycles, which can be synthesized from trifluoromethyl building blocks, have been shown to arrest breast cancer cells at the G2/M phase of the cell cycle and induce apoptosis through a caspase-3-dependent pathway. researchgate.net

The intrinsic apoptosis pathway is one of the major routes to programmed cell death and can be modulated by various chemical agents. nih.gov The development of new derivatives that can effectively trigger this pathway is an active area of research. nih.gov

Role as Building Blocks for Other Bioactive Compounds

The this compound scaffold is a valuable building block in organic synthesis due to the presence of highly reactive methylene (B1212753) and dicarbonyl groups. researchgate.net This versatility allows it to be used as a precursor for the synthesis of a wide array of other organic and heterocyclic compounds. researchgate.net

These resulting compounds often possess a diverse range of biological activities, making the parent scaffold highly significant in medicinal chemistry. researchgate.net The incorporation of the trifluoromethyl group is particularly important, as fluorinated building blocks are extensively used in the synthesis of drugs across many therapeutic areas. researchgate.netbohrium.com

Examples of bioactive compounds synthesized from cyclohexane-1,3-dione derivatives include 4H-chromenones, coumarins, enaminones, acridinediones, and 1,4-dihydropyridines. researchgate.net Furthermore, the scaffold has been utilized in the synthesis of chromenopyridine derivatives, which are another class of heterocyclic compounds with a broad spectrum of biological properties. mdpi.com

The synthesis of these more complex molecules often takes advantage of the reactivity of the cyclohexane-1,3-dione core to construct new ring systems and introduce additional functional groups. researchgate.netresearchgate.netnih.gov

Scaffold Design for Enhanced Pharmacological Profiles

The design of new bioactive compounds based on the this compound scaffold focuses on modifying its structure to improve its pharmacological profile. nih.gov This can involve altering its physicochemical and electronic properties to enhance its interaction with biological targets. nih.gov

Quantitative structure-activity relationship (QSAR) modeling is a computational tool that can be used to understand how the structural features of a molecule relate to its biological activity. nih.gov By analyzing these relationships, it is possible to design new molecules with improved potency. For the cyclohexane-1,3-dione scaffold, QSAR studies have shown that the bioactivity of its derivatives is highly correlated with their physicochemical and electronic molecular descriptors. nih.gov

The trifluoromethyl group plays a crucial role in enhancing the pharmacological profile. researchgate.net Its high lipophilicity can improve a molecule's ability to cross cell membranes. Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire molecule, potentially leading to stronger interactions with its biological target. nih.gov

The goal of scaffold design is to create a new generation of molecules with improved efficacy and selectivity. nih.goveurekaselect.com By systematically modifying the this compound scaffold, researchers aim to develop novel therapeutic agents for a variety of diseases. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-(Trifluoromethyl)cyclohexane-1,3-dione (B3027205) |

| 3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one |

| 4H-Chromenones |

| 2H-Xanthenones |

| Coumarins |

| Enaminones |

| Acridinedione |

| 1,4-Dihydropyridine |

| 3-(Trifluoromethyl)phenylthiourea |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Trifluoromethyl)cyclohexane-1,3-dione in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting cyclohexane-1,3-dione with trifluoromethylating agents (e.g., CF₃I or CF₃Cu) under basic conditions yields the target compound. Catalysts like cesium carbonate improve reaction efficiency by stabilizing intermediates (e.g., as seen in nitisinone synthesis) . Alternatively, β-diketone derivatives can be functionalized via electrophilic trifluoromethylation using hypervalent iodine reagents . Key parameters include temperature control (40–80°C), inert atmosphere, and purification via recrystallization (e.g., ethyl acetate/hexane mixtures) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹⁹F NMR : Characterize the trifluoromethyl group (δ ~ -60 ppm for ¹⁹F) and diketone protons (δ 2.5–3.5 ppm for ¹H) .

- X-ray crystallography : Resolve the cyclohexane ring conformation and trifluoromethyl positioning .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₇H₇F₃O₂: [M+H]⁺ = 181.0342) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) removes polar byproducts. For high-purity yields (>95%), recrystallize from ethanol or acetone at low temperatures (0–4°C). Monitor purity via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s enzyme inhibition kinetics, particularly against 4-hydroxyphenylpyruvate dioxygenase (HPPD)?

- Methodological Answer : The trifluoromethyl group enhances binding affinity to HPPD’s active site by forming hydrophobic interactions and halogen bonds. Kinetic assays (e.g., UV-Vis monitoring of substrate depletion at 310 nm) reveal competitive inhibition with Ki values <1 µM. Compare inhibition potency to non-fluorinated analogs to isolate electronic vs. steric effects . Metabolite profiling (LC-MS/MS) identifies stable adducts, confirming target engagement .

Q. What computational strategies predict the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G**) model transition states for cyclocondensation reactions. For example, the enol form reacts with amines (e.g., aniline) to form hydrazones, which undergo Gewald thiophene synthesis (ΔG‡ ~25 kcal/mol). Solvent effects (PCM model) and Fukui indices guide regioselectivity predictions .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays:

- Cytotoxicity : Compare MTT and apoptosis assays (Annexin V/PI staining).

- Enzyme specificity : Test against related enzymes (e.g., tyrosine aminotransferase vs. HPPD) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., nitro vs. methoxy groups) to isolate structure-activity relationships .

Q. What metabolic pathways degrade this compound in mammalian systems?

- Methodological Answer : In vivo studies (rat models) show hydroxylation at the cyclohexane ring (C6) via CYP450 enzymes, forming 6-hydroxy metabolites. LC-HRMS identifies glucuronide conjugates (m/z +176). Compare metabolic stability in microsomal assays (t₁/₂ >120 min) to optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.